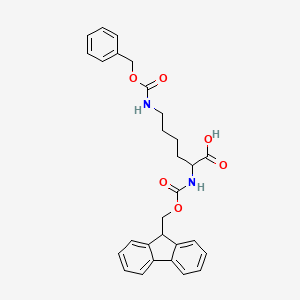

Fmoc-L-Lys(Cbz)OH

Description

BenchChem offers high-quality Fmoc-L-Lys(Cbz)OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-L-Lys(Cbz)OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O6/c32-27(33)26(16-8-9-17-30-28(34)36-18-20-10-2-1-3-11-20)31-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRULQRVJXQQPQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Fmoc-L-Lys(Cbz)-OH in Orthogonal Peptide Synthesis

The following technical guide details the chemical identity, orthogonal utility, and experimental protocols for Fmoc-L-Lys(Cbz)-OH , a critical reagent in complex peptide synthesis.

Executive Summary

Fmoc-L-Lys(Cbz)-OH (CAS: 86060-82-4 ) is a specialized amino acid derivative used in Solid Phase Peptide Synthesis (SPPS). Unlike the standard Fmoc-Lys(Boc)-OH, which yields a free lysine side chain upon acidic cleavage from the resin, the Cbz (Benzyloxycarbonyl, also Z) protecting group is stable to Trifluoroacetic Acid (TFA).

This unique stability profile allows researchers to cleave the peptide from the resin while retaining the side-chain protection on the lysine residue. This "orthogonal" strategy is indispensable for:

-

Post-cleavage modification: Selective functionalization of other residues while Lysine remains protected.

-

Cyclization strategies: Preventing side-chain interference during head-to-tail cyclization.

-

Synthesis of complex branched peptides.

Chemical Identity & Physical Properties[1][2][3][4]

| Property | Specification |

| Chemical Name | N-alpha-(9-Fluorenylmethoxycarbonyl)-N-epsilon-benzyloxycarbonyl-L-lysine |

| Common Synonyms | Fmoc-Lys(Z)-OH; Fmoc-Lys(Cbz)-OH |

| CAS Number | 86060-82-4 |

| Molecular Formula | C₂₉H₃₀N₂O₆ |

| Molecular Weight | 502.56 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 105–115 °C |

| Purity Standard | ≥ 98.0% (HPLC) |

| Solubility | Soluble in DMF, DMSO, and NMP |

| Chirality | L-Isomer |

The Mechanism of Orthogonality

In standard Fmoc SPPS, the N-terminal Fmoc group is removed by base (piperidine), and side-chain protecting groups (like Boc, Trt, tBu) are removed by acid (TFA) simultaneously with resin cleavage.

Fmoc-Lys(Cbz)-OH disrupts this binary:

-

Base Labile (Fmoc): Removed by Piperidine (Chain elongation proceeds).

-

Acid Stable (Cbz): Resists TFA cleavage cocktails.

-

Hydrogenolysis/Strong Acid Labile: Cbz is removed only by catalytic hydrogenation (

/Pd) or strong acids (HF, TFMSA).

Visualization: Orthogonal Protection Strategy

The following diagram illustrates the divergent pathways for deprotection, highlighting the survival of the Cbz group during standard resin cleavage.

Caption: Workflow showing the retention of the Cbz group after TFA cleavage, enabling selective downstream modification.

Experimental Protocols

A. Coupling Protocol (Standard SPPS)

This protocol assumes a 0.1 mmol scale on Wang or Rink Amide resin.

-

Dissolution: Dissolve Fmoc-Lys(Cbz)-OH (5 eq, 0.5 mmol) in minimal DMF.

-

Activation: Add HBTU (4.9 eq) and DIPEA (10 eq).

-

Note: Pre-activation for 2-3 minutes is recommended to form the active ester.

-

-

Coupling: Transfer the activated solution to the resin-bound peptide.

-

Reaction Time: Shake at room temperature for 45–60 minutes.

-

Validation: Perform a Kaiser Test. A negative result (yellow beads) indicates successful coupling.

B. Resin Cleavage (Retention of Cbz)

To cleave the peptide from the resin while keeping the Lys(Cbz) intact:

-

Cocktail Preparation: Prepare a solution of 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

. -

Incubation: Add to resin and shake for 2–3 hours at room temperature.

-

Critical: The Cbz group is stable in this solution.

-

-

Precipitation: Filter the resin and precipitate the filtrate in cold diethyl ether.

-

Result: The resulting white precipitate is Peptide-Lys(Cbz)-OH .

C. Removal of Cbz Group (Post-Cleavage)

If the final goal is the free amine, or if the Cbz was used to protect Lysine during a specific intermediate step:

Method 1: Catalytic Hydrogenolysis (Mild)

-

Dissolve the peptide in MeOH or AcOH/MeOH.

-

Add 10% Pd/C catalyst (10-20% by weight of peptide).

-

Stir under

atmosphere (balloon pressure) for 2–16 hours. -

Filter through Celite to remove catalyst.

Method 2: Strong Acid (Harsh)

-

Treatment with anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) will remove the Cbz group. Note: This is rarely done in modern labs due to safety concerns unless HF cleavage is already part of the workflow.

Quality Control & Storage

Analytical Verification[1][3][5]

-

HPLC: Run on a C18 column. The hydrophobic Cbz group will significantly increase the retention time compared to the free lysine peptide.

-

Mass Spectrometry (ESI-MS): The mass shift is distinct.

-

Lysine residue mass: 128.17 Da.

-

Lys(Cbz) residue mass: 262.29 Da.

-

Verification: Look for the +134.12 Da mass difference corresponding to the Cbz group (

).

-

Storage Stability[3]

-

Temperature: Store at +2°C to +8°C.

-

Conditions: Keep desiccated. The Fmoc group can be sensitive to secondary amines in the atmosphere; the Cbz group is highly stable.

-

Shelf Life: >2 years if stored properly in a sealed container.

References

-

PubChem. (n.d.). N-alpha-Fmoc-N-epsilon-benzyloxycarbonyl-L-lysine (Compound Summary). National Library of Medicine. Retrieved February 5, 2026, from [Link]

- Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

A Senior Application Scientist's Guide to Fmoc-Lys(Z)-OH vs. Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis

For researchers, scientists, and professionals in drug development, the meticulous selection of building blocks in solid-phase peptide synthesis (SPPS) is a critical determinant of success. The choice of side-chain protecting groups for trifunctional amino acids like lysine dictates not only the synthetic strategy but also the purity and yield of the final peptide. This guide provides an in-depth technical comparison of two workhorse lysine derivatives: Nα-Fmoc-Nε-benzyloxycarbonyl-L-lysine (Fmoc-Lys(Z)-OH) and Nα-Fmoc-Nε-tert-butyloxycarbonyl-L-lysine (Fmoc-Lys(Boc)-OH).

Foundational Principles: The Imperative of Orthogonal Protection in Fmoc-SPPS

Fmoc-based SPPS relies on the principle of "orthogonal protection," where different classes of protecting groups can be removed under distinct chemical conditions without affecting others.[1] The α-amino group is temporarily protected by the base-labile Fmoc group, which is cleaved at each cycle of amino acid addition using a mild base, typically piperidine.[2] In contrast, the side-chain protecting groups must remain stable to these basic conditions and are only removed at the final cleavage step, usually under acidic conditions.[3] This orthogonality is the cornerstone of modern peptide synthesis, allowing for the precise and controlled assembly of complex peptide sequences.[1]

The choice between the Z and Boc protecting groups for the lysine side chain hinges on their unique cleavage requirements and their compatibility with the overall synthetic strategy.

Head-to-Head Comparison: Fmoc-Lys(Z)-OH vs. Fmoc-Lys(Boc)-OH

| Feature | Fmoc-Lys(Z)-OH | Fmoc-Lys(Boc)-OH |

| Side-Chain Protecting Group | Benzyloxycarbonyl (Z or Cbz) | tert-Butoxycarbonyl (Boc) |

| Chemical Formula | C₂₉H₃₀N₂O₆ | C₂₆H₃₂N₂O₆ |

| Molecular Weight | 502.56 g/mol | 468.54 g/mol [4] |

| Cleavage Condition | Strong acids (e.g., HF, TFMSA) or catalytic hydrogenolysis[3][5] | Moderate to strong acids (e.g., TFA)[1][6] |

| Orthogonality to Fmoc | Fully orthogonal | Fully orthogonal |

| Stability to Piperidine | Stable | Stable[6] |

| Primary Application | Synthesis of protected peptide fragments for convergent synthesis | Standard Fmoc-SPPS for linear and branched peptides[7][8] |

| Key Advantage | Stability to TFA allows for the synthesis of fully protected peptides that can be cleaved from the resin while retaining the Z group. | Compatibility with standard TFA cleavage cocktails, making it the default choice for routine SPPS.[6] |

| Key Disadvantage | Requires harsh cleavage conditions (HF, TFMSA) or a separate hydrogenolysis step, which can be incompatible with sensitive residues or automated synthesizers. | The Boc group can be partially labile to repeated, prolonged piperidine treatments in very long syntheses, although this is rare. |

Chemical Structures and the Rationale Behind Their Design

The structures of these two derivatives are fundamental to their function in SPPS.

Caption: Chemical structures of Fmoc-Lys(Boc)-OH and Fmoc-Lys(Z)-OH.

The bulky Fmoc group on the α-amino position prevents unwanted polymerization during the coupling of the carboxylic acid to the growing peptide chain.[3] The choice of either the Boc or Z group for the ε-amino side chain is a strategic one, based on the desired final product and the required cleavage chemistry.

The Standard Workflow: Fmoc-SPPS Cycle

The incorporation of either lysine derivative follows the standard Fmoc-SPPS cycle. This iterative process allows for the stepwise elongation of the peptide chain.

Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocols: A Practical Guide

The following protocols are provided as a general guideline. Optimization may be required based on the specific peptide sequence and the scale of the synthesis.

Coupling of Fmoc-Lys(Boc)-OH or Fmoc-Lys(Z)-OH

This protocol is applicable for manual solid-phase peptide synthesis.

-

Resin Swelling: Swell the resin (e.g., Rink Amide, Wang) in dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the Fmoc-piperidine adduct.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-Lys(Boc)-OH or Fmoc-Lys(Z)-OH (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, HATU; 3-5 equivalents), and a base (e.g., DIPEA; 6-10 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

-

Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

-

Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, i.e., colorless to yellowish beads, indicates a complete reaction).

Cleavage and Deprotection Protocols

This procedure is typically part of the global deprotection of all acid-labile side-chain protecting groups and cleavage from the resin.

-

Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[9]

-

Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).

-

Peptide Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the peptide pellet under vacuum.

The Z group is stable to TFA, so its removal requires more stringent conditions.

Method A: Catalytic Hydrogenolysis

This method is performed after the peptide has been cleaved from the resin and purified.

-

Dissolution: Dissolve the purified, Z-protected peptide in a suitable solvent such as methanol, ethanol, or a mixture containing acetic acid.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, 10% w/w).

-

Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by HPLC or mass spectrometry).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Remove the solvent under reduced pressure to yield the deprotected peptide.

Method B: Strong Acid Cleavage (TFMSA)

This method can be used for simultaneous cleavage from the resin and deprotection of the Z group. Caution: TFMSA is highly corrosive and should be handled with extreme care in a fume hood.

-

Resin Preparation: Dry the peptide-resin under vacuum.

-

Cleavage Cocktail: Prepare a mixture of trifluoromethanesulfonic acid (TFMSA), TFA, and a scavenger such as thioanisole (e.g., 1:10:1 v/v/v).[3]

-

Cleavage Reaction: Cool the resin in an ice bath and slowly add the cleavage cocktail. Allow the reaction to proceed for 1-2 hours at 0-5°C.

-

Peptide Precipitation and Isolation: Follow the same procedure as for the Boc cleavage (steps 4-6).

Mechanistic Insights and Side Reaction Mitigation

Understanding the cleavage mechanisms is crucial for troubleshooting and optimizing peptide synthesis.

Boc Group Cleavage and Side Reactions

The acid-catalyzed cleavage of the Boc group proceeds via the formation of a stable tert-butyl cation.[10]

Caption: Simplified mechanism of Boc group cleavage and the role of scavengers.

This reactive carbocation can alkylate nucleophilic residues such as tryptophan and methionine.[9] The inclusion of "scavengers" in the cleavage cocktail is essential to trap these carbocations and prevent side reactions.[9]

Z Group Cleavage and Side Reactions

Catalytic hydrogenolysis of the Z group is a milder process, proceeding via cleavage of the benzylic C-O bond to release toluene, carbon dioxide, and the free amine.[11] This method is generally clean with few side reactions.

Strong acid cleavage with HF or TFMSA can lead to side reactions similar to those observed with TFA, although the conditions are harsher.[3]

Strategic Applications: When to Choose Z over Boc

While Fmoc-Lys(Boc)-OH is the standard choice for most applications due to its convenience, Fmoc-Lys(Z)-OH has specific, valuable applications:

-

Convergent Peptide Synthesis: The TFA stability of the Z group allows for the synthesis of fully protected peptide fragments on the resin. These fragments can then be cleaved, purified, and used in solution-phase ligation to assemble larger proteins.

-

Synthesis of Peptides with Acid-Sensitive Modifications: If a peptide contains modifications that are sensitive to the final TFA cleavage but can withstand hydrogenolysis, using Fmoc-Lys(Z)-OH allows for selective deprotection of the lysine side chain after the peptide has been cleaved from the resin.

Conclusion: An Informed Choice for Optimal Synthesis

The selection between Fmoc-Lys(Z)-OH and Fmoc-Lys(Boc)-OH is a strategic decision that should be made based on the specific goals of the peptide synthesis project. For routine SPPS, the ease of use and compatibility with standard protocols make Fmoc-Lys(Boc)-OH the preferred reagent.[6] However, for more complex synthetic strategies, such as the preparation of protected peptide fragments for convergent synthesis, the unique properties of the Z group offer a powerful tool in the peptide chemist's arsenal. A thorough understanding of the chemistry of these protecting groups is essential for the successful synthesis of high-quality peptides for research, diagnostics, and therapeutic applications.

References

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 5, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). Nowick Laboratory. Retrieved February 5, 2026, from [Link]

-

Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]

-

A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides. (n.d.). RSC Publishing. Retrieved February 5, 2026, from [Link]

- Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(1), 4-18.

-

Cleaving peptides from Merrifield resin; TFMSA cleavage. (n.d.). AAPPTec. Retrieved February 5, 2026, from [Link]

- The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. (2004). Journal of Chemical Research, 2004(1), 66-67.

-

Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved February 5, 2026, from [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec. Retrieved February 5, 2026, from [Link]

-

Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved February 5, 2026, from [Link]

-

Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Fmoc solid phase peptide synthesis?. (2021, November 23). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Boc Resin Cleavage Protocol. (n.d.). Merck Millipore. Retrieved February 5, 2026, from [Link]

- TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. (2021). Organic Process Research & Development, 25(6), 1349-1357.

-

Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. (n.d.). Organic Reactions. Retrieved February 5, 2026, from [Link]

-

Orthogonal Protection Definition. (n.d.). Fiveable. Retrieved February 5, 2026, from [Link]

- Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. (2023). Journal of the American Chemical Society, 145(4), 2394-2403.

- Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. (1993). Chemical and Pharmaceutical Bulletin, 41(6), 1033-1037.

-

Synthesizing Modified and Pharmaceutically Relevant Peptides. (2019, April 24). News-Medical. Retrieved February 5, 2026, from [Link]

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). LinkedIn. Retrieved February 5, 2026, from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. peptide.com [peptide.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chempep.com [chempep.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 11. organicreactions.org [organicreactions.org]

The Orthogonal Architect: A Technical Guide to Fmoc-Lys(Z)-OH

Topic: N-alpha-Fmoc-N-epsilon-benzyloxycarbonyl-L-lysine (Fmoc-Lys(Z)-OH) Content Type: Technical Whitepaper / Application Guide Audience: Senior Researchers, Peptide Chemists, Drug Development Scientists

Part 1: Executive Summary & Strategic Utility

In the landscape of Solid-Phase Peptide Synthesis (SPPS), Fmoc-Lys(Z)-OH (CAS: 86060-82-4) serves a specialized but critical role: Side-Chain Permanence.

Unlike the standard Fmoc-Lys(Boc)-OH , where the side-chain protection is stripped concurrently with resin cleavage (via TFA), the Benzyloxycarbonyl (Z or Cbz) group on the epsilon-amine of Lysine is acid-stable . It survives the harsh Trifluoroacetic Acid (TFA) cleavage cocktail, yielding a peptide that is free at the N-terminus and C-terminus but remains protected at the specific Lysine residue.

This property is the cornerstone of orthogonal protection strategies , enabling:

-

Post-Cleavage Modification: Selective derivatization of other residues while Lysine remains masked.

-

Solution-Phase Fragment Condensation: Protecting the Lysine side chain during the coupling of fully protected peptide fragments in solution.

-

Prevention of Side Reactions: mitigating branching or acylation at the

-amine during complex synthetic steps.

Part 2: Technical Profile & Chemical Properties[1][2]

Physicochemical Data

| Property | Specification |

| Chemical Name | N- |

| Synonyms | Fmoc-Lys(Z)-OH; Fmoc-Lys(Cbz)-OH |

| CAS Number | 86060-82-4 |

| Molecular Weight | 502.56 g/mol |

| Molecular Formula | |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, NMP; Moderately soluble in MeOH |

| Purity Standard |

Stability Matrix

-

Fmoc Group (

-amine): Base-labile.[1] Removed by 20% Piperidine in DMF. -

Z Group (

-amine): Acid-Stable (TFA).[2] Base-Stable.-

Removal: Catalytic Hydrogenolysis (

/Pd-C), HF (anhydrous), or TFMSA. -

Resistance: Completely resistant to 95% TFA cleavage cocktails.

-

Part 3: Mechanistic Workflow & Visualization

The following diagram illustrates the orthogonal pathway. Note how the "Z" group persists when the peptide is cleaved from the resin, requiring a secondary, specific deprotection step.

Figure 1: The Orthogonal Lifecycle of Fmoc-Lys(Z)-OH. Unlike Boc-protected Lysine, the Z-group survives TFA cleavage, allowing for controlled solution-phase deprotection.

Part 4: Validated Experimental Protocols

Coupling Protocol (Solid Phase)

Objective: Efficient incorporation of Fmoc-Lys(Z)-OH into the peptide chain without racemization.

-

Reagents:

-

Fmoc-Lys(Z)-OH (3-5 equivalents relative to resin loading).

-

Activator: HBTU or HATU (0.95 eq relative to AA).

-

Base: DIPEA (2.0 eq relative to AA).

-

Solvent: Anhydrous DMF.

-

-

Procedure:

-

Dissolve Fmoc-Lys(Z)-OH and HBTU in minimal DMF.

-

Add DIPEA immediately prior to adding to the resin.

-

Reaction Time: 45–60 minutes at room temperature.

-

QC Check: Perform a Kaiser test (ninhydrin). If blue (positive), recouple using PyBOP/HOAt.

-

-

Causality: We use a slight deficit of activator (0.95 eq) to prevent the formation of guanidinium byproducts, which can occur if excess HBTU reacts with the N-terminus.

Resin Cleavage (Z-Retention)

Objective: Cleave peptide from resin and remove acid-labile groups (tBu, Trt, Boc) while retaining the Z group on Lysine.

-

Cocktail: TFA/TIS/H2O (95:2.5:2.5 v/v).

-

Procedure:

-

Incubate resin with cocktail for 2–3 hours.

-

Precipitate filtrate in cold diethyl ether.

-

Centrifuge and wash pellet 3x with ether.

-

Lyophilize.

-

-

Result: The resulting white powder is the peptide with Lys(Z) intact.

-

Verification: Check Mass Spec. The mass will be +134.1 Da higher per Lysine residue compared to the fully deprotected sequence.

Z-Group Deprotection (Hydrogenolysis)

Objective: Removal of the Z group in solution phase. Note: This method avoids the use of HF (Hydrofluoric Acid), which is hazardous and requires special apparatus.

-

Solvent System: Methanol (MeOH) or 90% Acetic Acid (if peptide solubility is poor in MeOH).

-

Catalyst: 10% Palladium on Carbon (Pd/C).[3] Use 10-20% by weight relative to the peptide.

-

Procedure:

-

Dissolve the peptide in the solvent.

-

Add Pd/C catalyst carefully (under inert gas to prevent ignition).

-

Bubble Hydrogen gas (

) through the solution or use a hydrogen balloon. -

Stir vigorously for 2–4 hours.

-

Filtration: Filter through Celite to remove the catalyst.

-

Workup: Concentrate the filtrate and lyophilize.

-

-

Self-Validating Check:

-

TLC/HPLC: Shift in retention time.

-

Mass Spec: Loss of 134 Da (Z group) observed.

-

Part 5: Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Incomplete Coupling | Steric hindrance or aggregation. | Use HATU/HOAt instead of HBTU. Increase temperature to 50°C (Microwave). |

| Z-Group Loss during TFA | Contaminated TFA or extremely long cleavage times (>6h). | Ensure TFA is fresh. The Z group is generally very stable, but trace impurities can catalyze degradation. |

| Incomplete Hydrogenolysis | Catalyst poisoning (Sulfur). | If the peptide contains Cysteine (Cys) or Methionine (Met) , sulfur can poison the Pd catalyst. Alternative: Use HF cleavage or TFMSA if sulfur is present. |

| Solubility in MeOH | Peptide aggregation. | Add HFIP (Hexafluoroisopropanol) or use Acetic Acid as the solvent for hydrogenolysis. |

Part 6: References

-

Novabiochem (Merck). Fmoc-Lys(Z)-OH Product Specification & Usage. Retrieved from .

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Review of orthogonal protection strategies).

-

Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. (Standard text for Z-group stability and removal conditions).

-

Chem-Impex International. N-alpha-Fmoc-N-epsilon-benzyloxycarbonyl-L-lysine Technical Data. Retrieved from .

-

Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers (Peptide Science).

Sources

A Comprehensive Technical Guide to the Solubility of Fmoc-L-Lys(Z)-OH in DMF and Organic Solvents

Introduction: The Critical Role of Solubility in Peptide Synthesis

In the intricate world of solid-phase peptide synthesis (SPPS), the success of synthesizing a target peptide with high purity and yield hinges on the complete and efficient execution of each coupling step. A crucial prerequisite for this is the adequate solubility of the protected amino acid building blocks in the reaction solvent. This technical guide provides an in-depth analysis of the solubility characteristics of Nα-Fmoc-Nε-Z-L-lysine (Fmoc-L-Lys(Z)-OH), a commonly used derivative for the incorporation of lysine in peptide chains. Understanding and optimizing the solubility of this key reagent, particularly in the workhorse solvent N,N-Dimethylformamide (DMF), is paramount for researchers, scientists, and drug development professionals to mitigate common synthesis failures such as incomplete couplings, deletions, and truncated sequences.

This guide will delve into the physicochemical principles governing the solubility of Fmoc-L-Lys(Z)-OH, present available quantitative and qualitative solubility data in DMF and other common organic solvents, provide field-tested protocols for its dissolution, and offer troubleshooting strategies for common challenges.

Core Principles: Understanding the Solubility of Fmoc-Protected Amino Acids

The solubility of Fmoc-protected amino acids is a delicate interplay of the physicochemical properties of the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group and the specific amino acid side chain with its own protecting group.[1]

-

The Fmoc Group: This bulky, aromatic moiety generally confers good solubility in many polar aprotic organic solvents, which are the mainstay of SPPS.[1]

-

The Lysine Side Chain and Z-Protecting Group: The lysine side chain itself is polar. The benzyloxycarbonyl (Z) group, while also aromatic, contributes to the overall hydrophobicity and can influence intermolecular interactions. The interplay of these groups dictates the molecule's ability to favorably interact with solvent molecules over self-association, which can lead to aggregation and poor solubility.

Polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO) are widely used in SPPS due to their excellent ability to solvate both the growing peptide chain and the incoming protected amino acids, as well as to swell the solid support resin.[1]

Solubility of Fmoc-L-Lys(Z)-OH in N,N-Dimethylformamide (DMF)

DMF is the most common solvent in Fmoc-based SPPS. While comprehensive quantitative data on the maximum solubility of Fmoc-L-Lys(Z)-OH is not extensively published, valuable insights can be drawn from technical data sheets and established practices.

A key indicator of its solubility is found in the standard analytical procedure for measuring its optical rotation, which is performed at a concentration of 2% in DMF (c=2). This signifies that 2 grams of Fmoc-L-Lys(Z)-OH are readily soluble in 100 mL of DMF, establishing a baseline solubility of at least 20 mg/mL. Furthermore, a product specification from a major supplier notes that 1 mmole of Fmoc-L-Lys(Z)-OH is "clearly soluble" in 2 ml of DMF.[2] With a molecular weight of 502.56 g/mol , this corresponds to a concentration of approximately 0.5 M, a standard concentration for amino acid stock solutions in automated peptide synthesis.

Factors Influencing Solubility in DMF:

-

Purity of DMF: The quality of DMF is critical. Over time, DMF can degrade to form dimethylamine and formic acid. The presence of dimethylamine, a secondary amine, can cause premature deprotection of the Fmoc group, leading to the formation of impurities. Therefore, the use of high-purity, amine-free DMF is essential for both solubility and the integrity of the synthesis.

-

Temperature: While many Fmoc-amino acids dissolve readily at room temperature, gentle warming (e.g., to 30-40°C) can be employed to aid the dissolution of more challenging derivatives or to prepare more concentrated solutions.[3][4] However, prolonged exposure to elevated temperatures should be avoided to prevent potential degradation.

-

Water Content: The presence of water in DMF can affect the solubility of hydrophobic compounds and can also lead to undesirable side reactions during peptide synthesis. Using anhydrous DMF is a best practice.

Comparative Solubility in Other Organic Solvents

While DMF is the primary solvent, other organic solvents are also used in peptide synthesis, either as alternatives or as co-solvents to address specific solubility or aggregation issues. The following table summarizes the qualitative and semi-quantitative solubility of Fmoc-L-Lys(Z)-OH and related compounds in various organic solvents.

| Solvent | Abbreviation | Solubility of Fmoc-L-Lys(Z)-OH (or related compounds) | Notes |

| N,N-Dimethylformamide | DMF | Readily Soluble (≥ 0.5 M) | The most common and recommended solvent for SPPS. |

| N-Methyl-2-pyrrolidone | NMP | Generally Soluble | Often a stronger solvent than DMF and can be used for difficult sequences. |

| Dimethyl Sulfoxide | DMSO | Highly Soluble | A very strong polar aprotic solvent. Fmoc-L-Lys(Boc)-OH is soluble up to 100 mg/mL.[5] |

| Dichloromethane | DCM | Soluble (often used as a co-solvent) | Fmoc-L-Lys(Boc)-OH is reported to be soluble in DCM.[6] |

| Tetrahydrofuran | THF | Limited Solubility | Often used in combination with water or other solvents.[3] |

| Acetone | Soluble | Fmoc-L-Lys(Boc)-OH is reported to be soluble in acetone.[6] | |

| Chloroform | Soluble | Fmoc-L-Lys(Boc)-OH is reported to be soluble in chloroform.[6] | |

| Ethyl Acetate | Soluble | Fmoc-L-Lys(Boc)-OH is reported to be soluble in ethyl acetate.[6] | |

| Water | H₂O | Slightly Soluble | As expected for a large, protected amino acid. |

Data for related compounds like Fmoc-L-Lys(Boc)-OH is included to provide a reasonable estimation of solubility trends.

Experimental Protocols

Protocol 1: Standard Dissolution of Fmoc-L-Lys(Z)-OH for SPPS

This protocol describes the standard procedure for preparing a 0.5 M stock solution of Fmoc-L-Lys(Z)-OH in DMF for use in automated or manual solid-phase peptide synthesis.

Materials:

-

Fmoc-L-Lys(Z)-OH

-

High-purity, amine-free DMF

-

Volumetric flask

-

Magnetic stirrer and stir bar or vortex mixer

Procedure:

-

Weighing: Accurately weigh the required amount of Fmoc-L-Lys(Z)-OH. For a 10 mL solution of 0.5 M, this would be 2.51 g.

-

Initial Solvent Addition: Add approximately 70-80% of the final volume of DMF to the volumetric flask containing the Fmoc-L-Lys(Z)-OH.

-

Dissolution: Stir the mixture using a magnetic stirrer or vortex until the solid is completely dissolved. This should occur readily at room temperature.

-

Final Volume Adjustment: Once fully dissolved, add DMF to the final volume mark on the volumetric flask.

-

Mixing: Invert the flask several times to ensure a homogenous solution.

Caption: Standard workflow for dissolving Fmoc-L-Lys(Z)-OH in DMF.

Protocol 2: Protocol for Determining Solubility

For applications requiring a precise understanding of the maximum solubility, the following experimental protocol can be employed.

Materials:

-

Fmoc-L-Lys(Z)-OH

-

Anhydrous solvent of interest (e.g., DMF, NMP)

-

Analytical balance

-

Small vials with screw caps

-

Constant temperature shaker/incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

HPLC or UV-Vis spectrophotometer for concentration determination

Procedure:

-

Sample Preparation: Add an excess amount of Fmoc-L-Lys(Z)-OH to a known volume of the solvent in a vial.

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker. Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

-

Filtration: Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilution and Analysis: Accurately dilute the filtered, saturated solution with the same solvent. Determine the concentration of Fmoc-L-Lys(Z)-OH in the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the solubility at that temperature.

Troubleshooting Common Dissolution and Aggregation Issues

While Fmoc-L-Lys(Z)-OH is generally soluble in DMF, challenges can arise, particularly with older reagents, impure solvents, or when preparing highly concentrated solutions.

Issue 1: Slow or Incomplete Dissolution

-

Causality: This can be due to lower grade DMF, the presence of moisture, or the physical form of the solid (e.g., large crystals).

-

Solution:

-

Sonication: Use a sonication bath to break up aggregates and enhance dissolution.[4]

-

Gentle Heating: Warm the solution to 30-40°C with gentle stirring. Avoid overheating, which can degrade the Fmoc group.[3][4]

-

Use of Co-solvents: For particularly difficult cases, adding a small percentage of a stronger solvent like NMP or DMSO can improve solubility.[3]

-

Issue 2: Gelation

-

Causality: Some Fmoc-amino acid derivatives, particularly di-Fmoc-lysine, are known to form gels under certain conditions, a phenomenon driven by intermolecular hydrogen bonding and π-π stacking of the Fmoc groups.[7][8] This is more common in solvent systems containing water or when a poor solvent is added to a solution in a good solvent (solvent-triggered gelation).[8]

-

Mitigation:

-

Use Anhydrous Solvents: Ensure that the DMF and other solvents used are of high purity and low water content.

-

Avoid Solvent Mixtures that Promote Gelation: Be cautious when using co-solvents, especially those that are poor solvents for the protected amino acid.

-

Disrupt Intermolecular Interactions: If gelation occurs, it can sometimes be reversed by sonication or gentle heating.

-

Caption: Troubleshooting flowchart for Fmoc-L-Lys(Z)-OH dissolution issues.

Conclusion

Fmoc-L-Lys(Z)-OH exhibits excellent solubility in DMF, the cornerstone solvent of modern solid-phase peptide synthesis, readily achieving the standard 0.5 M concentration required for efficient coupling reactions. Its solubility is also good in other polar aprotic solvents such as NMP and DMSO. The key to successfully utilizing this essential building block lies in adhering to best practices: using high-purity, anhydrous solvents, and employing gentle techniques like sonication or warming when necessary. By understanding the underlying physicochemical principles and following the established protocols outlined in this guide, researchers can ensure the complete dissolution of Fmoc-L-Lys(Z)-OH, thereby maximizing the efficiency and success rate of their peptide synthesis endeavors.

References

-

ResearchGate. (n.d.). Solubility of Fmoc protected amino acids used in Project C. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

-

BioCrick. (n.d.). Fmoc-Lys-OH.HCl | CAS:139262-23-0. Retrieved from [Link]

-

Reddit. (2013). What solvent systems would be effective at dissolving Fmoc-lysine-OH? Retrieved from [Link]

-

Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-Lys(Boc)-OH | C26H32N2O6 | CID 2724628. PubChem. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Patil, A. V., et al. (2017). Molecular Insights into Gelation of Di-Fmoc-l-Lysine in Organic Solvent–Water Mixtures. ACS Omega, 2(5), 2224–2233. [Link]

-

Jayawarna, V., et al. (2006). Nanostructured Gels from Aromatic Peptide Amphiphiles. Advanced Materials, 18(5), 611-614. [Link]

-

Lynam, J. G., et al. (2017). Physico-Chemical Characterization of Amino Acid-Based Deep Eutectic Solvents. Molecules, 22(8), 1358. [Link]

-

Gorgan, D., et al. (2018). New Physical Hydrogels Based on Co-Assembling of FMOC–Amino Acids. Gels, 4(3), 66. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fmoc-Lys(Z)-OH Novabiochem 86060-82-4 [sigmaaldrich.com]

- 3. reddit.com [reddit.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fmoc-Lys(Boc)-OH | 71989-26-9 [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular Insights into Gelation of Di-Fmoc-l-Lysine in Organic Solvent–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Fmoc-Lys(Cbz)-OH Stability in Trifluoroacetic Acid (TFA)

Executive Summary: The Orthogonality Paradox

In Solid Phase Peptide Synthesis (SPPS), the Fmoc/tBu strategy relies on the binary distinction between base-labile (Fmoc) and acid-labile (tBu/Boc/Trt) groups. Fmoc-Lys(Cbz)-OH introduces a "third dimension" of orthogonality. While theoretically stable to the Trifluoroacetic Acid (TFA) used for resin cleavage, the Benzyloxycarbonyl (Cbz or Z) group occupies a precarious chemical niche. It is kinetically stable but thermodynamically vulnerable in strong acids.

This guide addresses the critical operational window required to retain the Cbz group during TFA cleavage. It validates the use of Fmoc-Lys(Cbz)-OH for generating side-chain protected peptides (e.g., for post-cleavage cyclization or modification) and highlights the superior stability of the 2-Cl-Z derivative for demanding workflows.

The Mechanistic Landscape

To control the stability of Fmoc-Lys(Cbz)-OH, one must understand the acidolysis mechanism that threatens it. Unlike the tert-butyl group, which forms a stable tertiary carbocation immediately upon protonation, the benzyl carbamate requires significantly higher activation energy to fragment.

Acidolysis Mechanism

In neat TFA, the carbonyl oxygen of the carbamate is protonated. Cleavage depends on the formation of a benzyl cation.

-

Protonation: The carbonyl oxygen accepts a proton from TFA.

-

Fragmentation: The C-O bond breaks, releasing the amine and a benzyl carbocation.

-

Scavenging: The benzyl cation is trapped by scavengers or recombines.

The Critical Nuance: The benzyl cation is less stable than the tert-butyl cation. Therefore, in 95% TFA, the equilibrium favors the protonated carbamate (intact) rather than fragmentation. However, the presence of nucleophilic scavengers (specifically thioanisole) can accelerate cleavage via an

Visualization: The Stability Hierarchy

The following diagram illustrates the relative stability of lysine protecting groups in TFA, highlighting the operational window for Cbz.

Figure 1: Relative acid stability of Lysine side-chain protection. Note the "Conditional" status of the standard Cbz (Z) group.

Stability Profile in TFA Cocktails

The stability of Fmoc-Lys(Cbz)-OH is dictated by the Cleavage Cocktail Composition .

Quantitative Stability Data (25°C)

| Protecting Group | Cocktail A (95% TFA / 2.5% TIS / 2.5% H2O) | Cocktail B (Reagent K: TFA/Phenol/H2O/Thioanisole/EDT) | Recommendation |

| Lys(Boc) | 100% Removed (10 min) | 100% Removed (10 min) | Standard SPPS |

| Lys(Cbz) | < 1% Loss (2 hrs) | ~5-10% Loss (2 hrs) | Use Cocktail A only |

| Lys(2-Cl-Z) | 0% Loss (24 hrs) | < 1% Loss (4 hrs) | Preferred for Z-retention |

| Lys(Alloc) | 0% Loss | 0% Loss | Requires Pd(0) removal |

The "Thioanisole Trap"

Warning: Do not use Reagent K or any cocktail containing Thioanisole if you intend to retain the Cbz group. Thioanisole acts as a "soft" nucleophile that attacks the benzyl carbon, facilitating the cleavage of the carbamate even in TFA.

-

Mechanism: Acid-catalyzed nucleophilic displacement.

-

Result: Partial deprotection of Lysine, leading to heterogeneous products (mix of Lys-Cbz and free Lys).

Strategic Applications

Why use Fmoc-Lys(Cbz)-OH instead of Alloc or ivDde?

-

Hydrogenolysis vs. Palladium: Cbz is removed by

or HF.[1] This is useful when the peptide contains sulfur (poisoning Pd catalysts used for Alloc) or when hydrazine (used for ivDde) is incompatible with the sequence. -

Late-Stage Deprotection: It allows the peptide to be cleaved from the resin (TFA) while keeping the Lysine amine protected for subsequent solution-phase fragment condensation.

Experimental Protocols

Protocol A: "Soft" Resin Cleavage (Retaining Cbz)

Objective: Cleave peptide from Wang/Rink resin while keeping Lys(Cbz) intact.

-

Preparation: Ensure the peptide-resin is washed with DCM and dried.

-

Cocktail Preparation: Prepare Cocktail S (Safe for Z):

-

Reaction:

-

Add Cocktail S to resin (10 mL per gram of resin).

-

Shake gently at room temperature for 90 - 120 minutes .

-

Critical: Do not exceed 3 hours.

-

-

Work-up:

-

Filter resin and precipitate filtrate in cold diethyl ether.

-

Centrifuge and wash pellet 3x with ether.[7]

-

Lyophilize from Acetonitrile/Water.

-

-

Validation: Analyze via HPLC/MS. The mass should correspond to

(Mass of Cbz group).

Protocol B: Removal of Cbz (Post-Cleavage)

Objective: Remove Cbz group in solution phase.

-

Dissolution: Dissolve the Cbz-protected peptide in MeOH or AcOH/MeOH (1:1).

-

Catalyst: Add 10% Pd/C (10 wt% relative to peptide).

-

Hydrogenation: Bubble

gas or apply mild pressure (30 psi) for 1-4 hours. -

Filtration: Filter through Celite to remove Pd/C.

-

Isolation: Concentrate and lyophilize.

Troubleshooting & Optimization

Workflow: Decision Logic for Lysine Protection

Use this logic flow to determine if Fmoc-Lys(Cbz)-OH is the correct choice for your synthesis.

Figure 2: Decision tree for selecting Lysine orthogonal protection.

Common Issues

-

Partial Deprotection: If you observe ~5-10% free Lysine after cleavage, switch to Fmoc-Lys(2-Cl-Z)-OH . The electron-withdrawing chlorine atom destabilizes the benzyl cation intermediate, making the carbamate significantly more resistant to acidolysis [1].

-

Scavenger Adducts: If using TIS, ensure no carryover of chlorinated solvents, which can occasionally form adducts with the Z-group under acidic conditions.

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (Chapter on Carbamates).

-

Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis.[8] Biopolymers, 55(2), 123–139.

-

Merck/Millipore (Novabiochem).[9] (2020). Fmoc Solid Phase Peptide Synthesis - A Practical Guide. (Section on Cleavage Cocktails).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. biotage.com [biotage.com]

- 7. peptide.com [peptide.com]

- 8. nbinno.com [nbinno.com]

- 9. sigmaaldrich-jp.com [sigmaaldrich-jp.com]

Methodological & Application

Advanced Protocol: Synthesis of Branched Peptides via Fmoc-Lys(Z)-OH Orthogonal Strategy

[1]

Introduction & Strategic Rationale

The synthesis of branched peptides—such as dendrimers, ubiquitin-conjugates, and MAPs (Multiple Antigen Peptides)—requires precise orthogonal protection strategies.[1] While Fmoc-Lys(Mtt)-OH and Fmoc-Lys(Alloc)-OH are the industry standards for on-resin branching, Fmoc-Lys(Z)-OH (Fmoc-Lysine(Benzyloxycarbonyl)-OH) occupies a critical, specialized niche in high-fidelity peptide engineering.[1]

The "Z" Advantage: TFA Stability

The Benzyloxycarbonyl (Z or Cbz) group on the lysine

Crucial Distinction: Unlike Boc or Mtt, the Z group remains intact during this cleavage.[1] This unique property allows for the isolation of a semi-protected intermediate in solution. This is the strategy of choice when:

-

Purification First: The branched architecture is too complex to purify after final assembly. The linear Z-protected intermediate can be HPLC purified before the branching step.

-

TFA-Sensitive Branches: The branch to be added contains moieties that would degrade in 95% TFA (e.g., certain fluorophores, organometallics, or sulfated sugars).[1]

-

Solution-Phase Ligation: The branching reaction requires solution-phase kinetics or specific solvent conditions incompatible with solid-phase resins.[1]

This Application Note details the "Post-Cleavage Solution-Phase Branching" protocol, the most robust application of Fmoc-Lys(Z)-OH.

Orthogonality & Chemical Logic

The success of this protocol relies on the orthogonality between the three protecting groups used:[2]

| Protecting Group | Lability (Removal Condition) | Role in Protocol |

| Fmoc ( | Base (20% Piperidine) | Temporary protection for backbone elongation.[1] |

| tBu / Boc (Side chains) | Acid (95% TFA) | Permanent side-chain protection, removed during resin cleavage.[1] |

| Z (Cbz) ( | Hydrogenolysis ( | Semi-permanent protection.[1] Survives TFA cleavage; removed selectively in solution. |

Visualization: The Orthogonal Workflow

Caption: Workflow demonstrating the survival of the Z-group during TFA cleavage, enabling selective solution-phase deprotection and branching.

Materials & Reagents

-

Amino Acid: Fmoc-Lys(Z)-OH (CAS: 86060-82-4).

-

Resin: Rink Amide MBHA (for amides) or Wang Resin (for acids).[1]

-

Coupling Agents: HBTU/DIEA or DIC/Oxyma Pure.[1]

-

Cleavage Cocktail: TFA (95%), TIS (2.5%),

(2.5%).[1] -

Hydrogenolysis Reagents: Palladium on Carbon (10% Pd/C), Hydrogen gas (

) or Ammonium Formate (transfer hydrogenation), Methanol/Acetic Acid.[1]

Detailed Protocols

Protocol A: Solid Phase Assembly (SPPS)

Goal: Incorporate Lys(Z) into the peptide backbone.[1]

-

Resin Swelling: Swell 0.1 mmol Rink Amide resin in DMF for 30 min.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (

min).[1] Wash with DMF ( -

Coupling Fmoc-Lys(Z)-OH:

-

Dissolve Fmoc-Lys(Z)-OH (0.5 mmol, 5 eq), HBTU (0.5 mmol, 5 eq) in DMF.

-

Add DIEA (1.0 mmol, 10 eq).

-

Add to resin immediately.[1] Shake for 45–60 min at RT.

-

Note: The Z group is highly stable; no special precautions are needed during coupling compared to Boc.

-

-

Elongation: Continue standard Fmoc synthesis for the remainder of the sequence.

-

Final Fmoc Removal: Remove the N-terminal Fmoc group (if required for the final design).

Protocol B: Cleavage & Isolation

Goal: Cleave peptide from resin while retaining the Z-protection on Lysine.

-

Preparation: Wash resin with DCM (

) and dry under nitrogen.[1] -

Cocktail Addition: Add 10 mL of Reagent K analog (95% TFA, 2.5% TIS, 2.5%

).-

Critical: Do not use strong scavengers like Thioanisole if they are not strictly necessary, although Z is generally stable to them.[1] Avoid TFMSA or HF.

-

-

Reaction: Shake for 2–3 hours at room temperature.

-

Precipitation: Filter resin.[1] Precipitate filtrate into cold diethyl ether. Centrifuge and dry.

-

Validation: Analyze via LC-MS.

Protocol C: Catalytic Hydrogenolysis (Z-Removal)

Goal: Remove the Z group in solution to liberate the

Safety Warning: Hydrogen gas is flammable.[1] Pd/C is pyrophoric. Work in a fume hood.

-

Dissolution: Dissolve the purified Z-peptide in Methanol (MeOH). If solubility is poor, use a mixture of MeOH/Acetic Acid (9:1) or MeOH/DMF.[1]

-

Concentration: ~1–5 mg/mL.[1]

-

-

Catalyst Addition: Carefully add 10% Pd/C (10–20% by weight of the peptide).[1]

-

Tip: Wet the catalyst with a drop of water before adding solvent to prevent sparking.

-

-

Hydrogenation:

-

Monitoring: Monitor by HPLC/MS. The peak should shift by -134 Da.[1]

-

Workup: Filter the mixture through a Celite pad or a 0.2

m PTFE syringe filter to remove the Pd/C. Concentrate the filtrate.

Protocol D: Branching (Conjugation)

Goal: Attach the branch unit to the newly liberated

-

pH Adjustment: Dissolve the deprotected peptide in DMF/buffer. Adjust pH to 8.0–8.5 using DIPEA or NMM.

-

Note: The

-amine (

-

-

Reaction: Add the activated branch unit (e.g., Biotin-NHS, PEG-NHS, or another Fmoc-amino acid activated with HATU).[1]

-

Stoichiometry: Use 1.2–1.5 equivalents of the branch unit to minimize bis-alkylation or side reactions.[1]

-

-

Purification: Purify the final branched construct via RP-HPLC.

Troubleshooting & Optimization

| Issue | Possible Cause | Corrective Action |

| Z group lost during TFA cleavage | Presence of strong acids/scavengers or high temperature.[1] | Ensure cleavage is performed at RT with standard TFA/Water/TIS.[1] Avoid TFMSA or high heat. |

| Incomplete Z removal | Catalyst poisoning (Sulfur).[1] | If the peptide contains Cys or Met, sulfur can poison Pd/C. Use liquid HF (specialized equipment required) or TFMSA instead of hydrogenation, OR use massive excess of Pd/C. |

| Peptide precipitation during Hydrogenolysis | Solvent incompatibility.[1] | Add Acetic Acid, TFE, or HFIP to the methanol mixture to maintain solubility.[1] |

| Racemization of Lys | High base concentration during coupling. | Use DIC/Oxyma instead of HBTU/DIEA. However, Lys racemization is generally rare compared to Cys/His. |

References

-

Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Review of orthogonal strategies including Z/Cbz).

-

Albericio, F. (2000).[1] Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers (Peptide Science), 55(2), 123-139.

(Note: While specific deep-links to PDF manuals often expire, the landing pages for Bachem and Merck Novabiochem are the authoritative sources for current lot-specific data and safety sheets.)

Application Note: Orthogonal Strategy for Solution-Phase Macrocyclization using Fmoc-Lys(Cbz)-OH

Executive Summary

This application note details the strategic use of Fmoc-Lys(Cbz)-OH (N-alpha-Fmoc-N-epsilon-benzyloxycarbonyl-L-lysine) in the synthesis of head-to-tail cyclic peptides. While on-resin cyclization (using Alloc/Mtt protection) is common, solution-phase cyclization remains the gold standard for difficult sequences requiring high-dilution conditions to minimize oligomerization.[1]

The core utility of Fmoc-Lys(Cbz)-OH lies in its unique orthogonality: the Cbz (Z) group is stable to the trifluoroacetic acid (TFA) conditions used to cleave peptides from resin and remove standard side-chain protectors (tBu, Trt, Pbf). This allows for the isolation of a linear peptide with a free N-terminus and C-terminus, while the Lysine side chain remains masked, preventing branched cyclization or side-reactions during the macrocyclization step.

Strategic Rationale & Chemistry

The Orthogonality Matrix

Successful cyclic peptide synthesis relies on "Orthogonal Protection"—groups that can be removed independently of one another. Fmoc-Lys(Cbz)-OH occupies a specific niche compared to other Lysine derivatives:

| Protecting Group | Removal Condition | Stability | Primary Application |

| Fmoc | Base (20% Piperidine) | Acid, Hydrogenolysis | Main chain assembly |

| Boc / tBu | Acid (95% TFA) | Base, Hydrogenolysis | Standard side-chain protection |

| Alloc | Pd(PPh3)4 / Silane | Acid, Base | On-resin cyclization |

| Cbz (Z) | H2 / Pd-C or HF | TFA (High Stability) , Base | Solution-phase cyclization |

Mechanism of Action

-

SPPS Assembly: The peptide is built using standard Fmoc chemistry.[2][3]

-

Selective Cleavage: The resin and acid-labile side chains (e.g., Ser(tBu), Asp(OtBu)) are removed using 95% TFA. Crucially, the Lys(Cbz) remains intact. [3]

-

Macrocyclization: The linear peptide (now H2N-Peptide-COOH) is cyclized in dilute solution.[1] The Cbz group prevents the Lysine

-amine from competing with the N-terminal -

Global Deprotection: The Cbz group is removed via catalytic hydrogenation.

Experimental Workflow Visualization

The following diagram illustrates the specific pathway for utilizing Fmoc-Lys(Cbz)-OH in cyclic peptide synthesis.

Figure 1: Workflow for solution-phase cyclization retaining Cbz protection.

Detailed Protocols

Phase I: Solid Phase Assembly

Reagents: Fmoc-Lys(Cbz)-OH, Rink Amide or Wang Resin, HBTU/DIEA.[1]

-

Loading: Load the first amino acid onto the resin (0.3–0.5 mmol/g substitution recommended to reduce aggregation).

-

Coupling: Perform standard Fmoc cycles.

-

Final Fmoc Removal: Remove the N-terminal Fmoc group while the peptide is still on the resin.

Phase II: Cleavage and Partial Deprotection

Objective: Cleave peptide from resin and remove tBu/Trt/Pbf groups, while keeping Lys(Cbz) intact.

Cocktail Formulation (Reagent K modified):

-

TFA (Trifluoroacetic acid): 82.5%[1]

-

Phenol: 5%[1]

-

Water: 5%[1]

-

Thioanisole: 5%[1]

-

EDT (1,2-Ethanedithiol): 2.5%[1]

Protocol:

-

Wash resin with DCM (3x).[1]

-

Add Cleavage Cocktail (10 mL per gram of resin).

-

Shake at Room Temperature for 2 hours .

-

Note: Cbz is stable in TFA at RT for this duration. Avoid heating.

-

-

Precipitate the filtrate in cold Diethyl Ether.

-

Centrifuge, wash with ether (3x), and dry under vacuum.

-

Validation: Analyze via LC-MS. You should observe the mass of the linear peptide + 134 Da (mass of Cbz group).

Phase III: Solution-Phase Cyclization

Objective: Form the peptide bond between N-term and C-term.

-

Dissolution: Dissolve the crude linear peptide in DMF or DCM.

-

Concentration:Crucial. Must be dilute (0.1 mM to 1 mM) to favor intramolecular (cyclic) over intermolecular (oligomer) reaction.[1]

-

-

Base Addition: Add DIEA (Diisopropylethylamine) to adjust pH to ~8.

-

Coupling Reagent: Add 1.5 eq. PyBOP or HATU.[1]

-

Reaction: Stir for 12–24 hours at Room Temperature.

-

Work-up: Evaporate solvent. Redissolve in EtOAc, wash with 5% NaHCO3, 1M KHSO4, and Brine.

-

Validation: LC-MS should show a loss of 18 Da (H2O) corresponding to ring closure.[1]

Phase IV: Catalytic Hydrogenation (Cbz Removal)

Objective: Remove the Cbz group to yield the native Lysine side chain.

Protocol:

-

Dissolve the cyclic peptide in MeOH or MeOH/AcOH (9:1) if solubility is poor.[1][4]

-

Add 10% Pd/C catalyst (10% by weight of peptide).[1]

-

Hydrogenation:

-

Method A (Balloon): Purge flask with N2, then attach a balloon filled with H2 gas. Stir vigorously for 2–4 hours.

-

Method B (Parr Shaker): For larger scales, use 30–50 psi H2.

-

-

Filtration: Filter through a Celite pad to remove the Palladium catalyst. Caution: Pd/C is pyrophoric; keep wet during disposal.[1]

-

Purification: Final purification via Preparative HPLC (C18 column, Water/Acetonitrile gradient).

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Cbz loss during TFA cleavage | Scavengers too aggressive or reaction too long. | Reduce cleavage time to 1.5h. Ensure temperature does not exceed 25°C. Avoid thioanisole if possible (use TIS/Water).[1] |

| Dimerization (Cyclic Dimers) | Concentration too high during cyclization.[1] | Perform "Pseudo-dilution": Add the peptide solution dropwise into the reaction vessel containing the coupling agent over 1 hour. |

| Incomplete Hydrogenation | Catalyst poisoning (Sulfur).[1] | If Met or Cys are present, Pd/C may be poisoned. Use Liquid HF or HBr/AcOH for deprotection instead (requires specialized equipment).[1] |

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). John Wiley & Sons.[1] (Standard reference for Cbz stability).

-

Solid-Phase Peptide Synthesis: A Practical Guide . Kates, S. A., & Albericio, F. (2000). Marcel Dekker.[1]

-

Cyclic Peptides: From Bioactive Macrocycles to Drugs . Yudin, A. K. (2017).[5] Royal Society of Chemistry. [1]

-

Orthogonal protecting groups for N-amino and C-carboxyl groups in solid-phase peptide synthesis . Isidro-Llobet, A., et al. (2009).[1] Chemical Reviews. [Link][1]

-

Fmoc-Lys(Boc)-OH vs Fmoc-Lys(Cbz)-OH Stability Data . Merck/MilliporeSigma Technical Bulletins.

Sources

Application Note: High-Efficiency Cleavage of Z-Protected Lysine Side Chains Using TFMSA and HF

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzyloxycarbonyl (Z or Cbz) group is a cornerstone of peptide chemistry for the protection of amine functionalities, particularly the ε-amine of lysine. Its removal requires strong acidolysis, a critical step that can impact the yield and purity of the final peptide product. This guide provides a detailed examination of the two most potent and historically significant reagents for this purpose: Trifluoromethanesulfonic acid (TFMSA) and anhydrous Hydrogen Fluoride (HF). We will dissect the underlying chemical mechanisms, present field-tested protocols, and discuss the critical role of scavengers in preventing side reactions. This document is intended to serve as an authoritative resource for scientists navigating the challenges of Z-group deprotection in complex peptide synthesis.

The Principle of Orthogonal Protection: Fmoc vs. Z-Group

In modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), an orthogonal protection strategy is paramount.[1][2] This strategy allows for the selective removal of one type of protecting group while others remain intact. The most common scheme involves the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amine and acid-labile groups for the permanent protection of amino acid side chains.

The Z-group, while historically more associated with Boc-based synthesis, can be employed in Fmoc strategies where exceptionally strong acid-lability is desired for final deprotection. The key is its stability to the mild basic conditions (e.g., piperidine in DMF) used for repeated Fmoc removal during chain elongation.[3] The final cleavage of the Z-group requires harsh acidic conditions that simultaneously cleave the peptide from most acid-sensitive resins (like Wang or Rink Amide) and remove other acid-labile side-chain protecting groups (e.g., Boc, tBu).

Mechanism of Acidolytic Z-Group Cleavage

The cleavage of the Z-group by strong acids like TFMSA or HF proceeds through an SN1-type mechanism.[4][5][6] This reaction pathway is critical to understand because it dictates the necessity of scavengers.

-

Protonation: The strong acid (H⁺) protonates the carbonyl oxygen of the carbamate linkage, making it a better leaving group.

-

Carbocation Formation: The C-O bond of the benzyl group cleaves, releasing the stable benzyl carbocation and the unstable carbamic acid intermediate.

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide and the deprotected ε-amine of lysine.

-

Scavenging: The highly electrophilic benzyl carbocation, if not intercepted, will attack any available nucleophile. This includes sensitive amino acid side chains like Tryptophan, Methionine, and Tyrosine, leading to undesired, often irreversible, modifications of the peptide product.[7]

Reagent Deep Dive: TFMSA vs. HF

Choosing between Trifluoromethanesulfonic acid (TFMSA) and Hydrogen Fluoride (HF) depends on available equipment, safety protocols, and the specific requirements of the peptide sequence.

| Feature | Trifluoromethanesulfonic Acid (TFMSA) | Hydrogen Fluoride (HF) |

| State | Fuming liquid | Colorless gas/liquid (B.P. 19.5 °C) |

| Acidity (H₀) | -14.1 | -11.0 |

| Apparatus | Standard laboratory glassware (in a fume hood). | Specialized, HF-resistant apparatus (e.g., Kel-F or Teflon). Glass is etched and destroyed by HF. [4][7] |

| Advantages | - No specialized apparatus required.[8] - Simpler setup and procedure. | - "Gold standard" for Boc/Bzl cleavage.[7] - Excellent solvent for most peptides. - Volatile, allowing for easy removal by vacuum.[4] |

| Disadvantages | - Highly corrosive and hygroscopic.[9] - Forms non-volatile salts, which can make peptide isolation more difficult.[8][10] - Can be less effective for some highly resistant protecting groups. | - Extremely hazardous and toxic. [4][11] - Requires dedicated, expensive equipment and extensive safety training. - Risk of systemic toxicity and severe burns upon exposure. |

| Safety | Highly corrosive. Must be handled in a fume hood with appropriate PPE (gloves, goggles, lab coat). | Acutely toxic and corrosive. Requires a dedicated HF-rated fume hood, specialized PPE, and immediate access to calcium gluconate gel as an antidote.[4][11] |

The Scavenger Cocktail: A Self-Validating System

The success of a strong-acid cleavage is validated by the purity of the resulting peptide. A properly formulated scavenger cocktail is non-negotiable for preventing side reactions.[12][13]

| Scavenger | Chemical | Function & Rationale |

| Cation Trap | Anisole, p-Cresol | Provides an aromatic ring that is more reactive than those in Tyr or Trp, effectively trapping benzyl and other carbocations. p-Cresol is generally more effective than anisole.[5] |

| Reductant/Thioether | Thioanisole | A soft nucleophile that traps carbocations and can help reduce methionine sulfoxide back to methionine. Often used in combination with anisole/cresol. |

| Thiol | 1,2-Ethanedithiol (EDT) | A strong scavenger, particularly effective for protecting Tryptophan residues from modification. Also aids in the removal of certain other protecting groups.[5][7] |

| Water | H₂O | Helps to hydrolyze certain protecting groups and can suppress aspartimide formation. Typically used at ~5%. |

| Silane | Triisopropylsilane (TIS) | A very effective reducing scavenger that quenches carbocations via hydride transfer. |

Experimental Protocols

Pre-Cleavage Preparation (Applicable to both TFMSA and HF)

-

N-Terminal Fmoc Removal: Ensure the N-terminal Fmoc group of the final amino acid has been removed. Many synthesis protocols include this as the final step. If not, treat the peptide-resin with 20% piperidine in DMF for 20-30 minutes.

-

Resin Washing: Place the peptide-resin in a fritted syringe or vessel. Wash thoroughly to remove residual DMF and piperidine. A typical sequence is:

-

N,N-Dimethylformamide (DMF) (3x)

-

Dichloromethane (DCM) (3x)

-

Methanol (MeOH) (3x)

-

Dichloromethane (DCM) (3x)

-

-

Drying: Dry the washed peptide-resin under high vacuum for at least 4 hours, or preferably overnight, to remove all residual solvents.[13] Moisture can interfere with the cleavage efficiency.

Protocol 1: TFMSA Cleavage

Safety First: TFMSA is extremely corrosive.[9] Perform all steps in a certified chemical fume hood. Wear a lab coat, chemical splash goggles, and acid-resistant gloves.

Materials:

-

Dry Peptide-Resin (e.g., 100 mg)

-

Trifluoromethanesulfonic acid (TFMSA)

-

Trifluoroacetic acid (TFA)

-

Thioanisole (or other appropriate scavengers)

-

Round-bottom flask with a stir bar

-

Ice bath

-

Cold diethyl ether

Procedure:

-

Place the dry peptide-resin (100 mg) into a clean, dry round-bottom flask containing a magnetic stir bar.

-

Prepare the cleavage cocktail in a separate glass container. A common mixture is TFMSA/TFA/Thioanisole (1:10:1, v/v/v) . For 100 mg of resin, a total volume of 2-3 mL is sufficient.

-

Cool both the flask containing the resin and the cleavage cocktail in an ice bath for 10 minutes.

-

Slowly add the chilled cleavage cocktail to the flask containing the peptide-resin while stirring.

-

Remove the flask from the ice bath and allow it to warm to room temperature. Continue stirring for the required duration. Reaction time can vary from 1 to 4 hours, depending on the peptide sequence and other protecting groups.[14]

-

Work-up: a. After the reaction is complete, filter the mixture through a fritted funnel to separate the resin beads. Wash the resin 2-3 times with a small amount of fresh TFA. b. Combine the filtrates. c. In a separate conical tube or flask, place a 10-fold excess volume of ice-cold diethyl ether. d. Add the TFA filtrate dropwise to the cold ether while gently vortexing. The crude peptide should precipitate as a white solid. e. Centrifuge the suspension (e.g., 3000 rpm for 5 min), decant the ether, and repeat the ether wash twice more to remove residual scavengers. f. After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (e.g., HPLC).

Protocol 2: Anhydrous HF Cleavage

EXTREME DANGER: Anhydrous HF is acutely toxic, highly corrosive, and causes severe, penetrating burns that can lead to systemic toxicity and death.[4][11] This procedure must ONLY be performed by trained personnel in a dedicated, HF-rated facility using a specialized HF cleavage apparatus. An emergency response plan and calcium gluconate antidote must be immediately available.

Materials:

-

Dry Peptide-Resin (e.g., 100 mg)

-

Anhydrous HF cylinder

-

Specialized HF cleavage apparatus (all Teflon/Kel-F construction)

-

p-Cresol and/or Anisole

-

Magnetic stir bar (Teflon coated)

-

Dry ice/solvent bath (e.g., ethanol or acetone)

-

Cold diethyl ether

Procedure:

-

Place the dry peptide-resin (100 mg) and a Teflon-coated stir bar into the Kel-F reaction vessel of the HF apparatus.

-

Add the scavenger(s). A common choice is p-cresol (~1.0 mL per gram of resin).[5]

-

Assemble the HF apparatus according to the manufacturer's instructions in a certified fume hood. Ensure all connections are secure.

-

Cool the reaction vessel using a dry ice/ethanol bath to approximately -78 °C.

-

Carefully distill the desired amount of anhydrous HF (typically 5-10 mL per gram of resin) from the source cylinder into the cooled reaction vessel.[5]

-

Once the HF is collected, close the valve to the main cylinder. Replace the dry ice bath with an ice-water bath to bring the reaction temperature to 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.[4]

-

Work-up: a. After the reaction is complete, remove the HF by vacuum, trapping it in a liquid nitrogen-cooled trap or a chemical scrubber (e.g., CaO or soda lime). This step must be performed slowly and carefully. b. Once all HF is removed, carefully and slowly vent the apparatus to atmospheric pressure with nitrogen. c. Disassemble the apparatus and retrieve the reaction vessel, which now contains the resin and the crude peptide. d. Wash the resin/peptide mixture with a generous amount of ice-cold diethyl ether to precipitate the peptide and wash away the organic scavengers. e. Filter the peptide/resin slurry to collect the solids. Wash the collected solids several times with cold ether. f. Extract the peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid). g. Lyophilize the aqueous extract to obtain the crude peptide powder, which is now ready for purification.

References

-

de la Torre, B. G., & Albericio, F. (2019). Liquid-phase Fmoc deprotection of Fmoc-Lys(Boc)-OH in DMF at room.... ResearchGate. Retrieved from [Link]

-

Modern Peptide. (n.d.). The Importance of Lysine Protection: A Deep Dive into Fmoc-Lys(Mmt)-OH. Retrieved from [Link]

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

CEM Corporation. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]

-

Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

AAPPTec. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9]. Retrieved from [Link]

-

Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

-

Pokharna, D. A., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. Retrieved from [Link]

-

Modern Peptide. (n.d.). Understanding the Chemistry of Fmoc-Lys(Boc)-OH in Peptide Synthesis. Retrieved from [Link]

-

Otvos, F., et al. (2018). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Nature Protocols. Retrieved from [Link]

-

Khadse, S. C., & Pennington, M. W. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Peptide Synthesis Protocols (pp. 165-176). Humana Press. Retrieved from [Link]

-

Raut, S. (2020). Hf cleavage and deprotection from resins. SlideShare. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Supporting Information for .... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Tam, J. P., et al. (1986). Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis. International Journal of Peptide and Protein Research. Retrieved from [Link]

-

Luo, S., et al. (2018). t-Boc synthesis of Huwentoxin-I through Native Chemical Ligation incorporating a Trifluoromethanesulfonic acid cleavage strategy. Scientific Reports. Retrieved from [Link]

-

Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Tam, J. P., et al. (1986). Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. ResearchGate. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. Retrieved from [Link]

-

Soderberg, T. (n.d.). 9.12 Reactions of Ethers: Acidic Cleavage. In Fundamentals of Organic Chemistry. Retrieved from [Link]

-

de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Retrieved from [Link]

-

Fiveable. (n.d.). Reactions of Ethers: Acidic Cleavage. Organic Chemistry Class Notes. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. bachem.com [bachem.com]

- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Hf cleavage and deprotection from resins | PPTX [slideshare.net]

- 8. peptide.com [peptide.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. biotage.com [biotage.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Improving solubility of Fmoc-Lys(Z)-OH in peptide synthesis

Case ID: SPPS-SOL-001 Subject: Overcoming Solubility & Aggregation Issues with Fmoc-Lys(Z)-OH Support Tier: Senior Application Scientist[1]